An In-Depth Technical Guide to Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-: A Chiral Phase-Transfer Catalyst for Asymmetric Synthesis
An In-Depth Technical Guide to Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-: A Chiral Phase-Transfer Catalyst for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-, a prominent chiral phase-transfer catalyst. More commonly known as N-Benzylcinchoninium chloride, this cinchona alkaloid derivative has established itself as a valuable tool in asymmetric organic synthesis. Its utility stems from its ability to efficiently induce chirality in a variety of chemical transformations, most notably in the synthesis of α-amino acids and their derivatives. This document will delve into the fundamental physicochemical characteristics of this catalyst, provide detailed protocols for its preparation and application, and explore the mechanistic underpinnings of its catalytic activity. The information presented herein is intended to serve as a practical resource for researchers engaged in the stereoselective synthesis of complex chiral molecules.
Introduction: The Role of Chiral Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, often a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can proceed.[1][2] When the catalyst itself is chiral, it can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. This process, known as asymmetric phase-transfer catalysis, has become an indispensable tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
N-Benzylcinchoninium chloride, derived from the naturally occurring cinchona alkaloid cinchonine, is a highly effective chiral phase-transfer catalyst. Its rigid chiral framework, featuring a quaternary ammonium salt, allows for the formation of a tight ion pair with a prochiral nucleophile. This chiral ion pair then reacts in the organic phase, with the catalyst directing the stereochemical outcome of the reaction.
Core Properties of N-Benzylcinchoninium chloride
A thorough understanding of the physicochemical properties of a catalyst is essential for its effective application. The key properties of N-Benzylcinchoninium chloride are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)- | N/A |
| Synonyms | N-Benzylcinchoninium chloride, BCNC | [3] |
| CAS Number | 69221-14-3 | [3][4] |
| Molecular Formula | C₂₆H₂₉ClN₂O | [3][4] |
| Molecular Weight | 420.97 g/mol | [3][4] |
| Appearance | Solid | [3][4] |
| Melting Point | 256 °C (decomposition) | [3] |
| Optical Rotation | [α]²⁰/D +169° (c = 0.4 in H₂O) | [3][4] |
| Stereochemistry | (9S) configuration derived from cinchonine | N/A |
It is crucial to distinguish N-Benzylcinchoninium chloride from its diastereomer, N-Benzylcinchonidinium chloride (CAS No. 69257-04-1), which is derived from cinchonidine and exhibits a different stereochemistry and, consequently, a different optical rotation.[5]
Synthesis and Purification
The synthesis of N-Benzylcinchoninium chloride is achieved through the quaternization of the tertiary amine in the cinchonine molecule with benzyl chloride. This nucleophilic substitution reaction is typically carried out under reflux conditions in a polar aprotic solvent.
Experimental Protocol: Synthesis of N-Benzylcinchoninium chloride
This protocol is adapted from a similar procedure for the synthesis of its diastereomer, N-benzylcinchonidinium chloride.[6]
Materials:
-
Cinchonine
-
Benzyl chloride
-
Absolute acetone (anhydrous)
Equipment:
-
Round bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and suction flask
Procedure:
-
In a round bottom flask, dissolve cinchonine (1.0 equivalent) in absolute acetone.
-
Add benzyl chloride (1.5 equivalents) to the solution.
-
Attach a reflux condenser with a drying tube and heat the mixture to reflux with stirring.
-
Maintain the reflux for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials.
-
Dry the purified N-Benzylcinchoninium chloride under vacuum.
Purification
For higher purity, N-Benzylcinchoninium chloride can be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot ethanol or water, followed by the addition of diethyl ether or acetone to induce crystallization upon cooling.[5]
Characterization
The structure and purity of the synthesized catalyst can be confirmed by various analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the benzyl group.
-
Mass Spectrometry: To verify the molecular weight.
-
Polarimetry: To measure the specific optical rotation and confirm the enantiopurity.
-
Melting Point Analysis: To assess the purity of the compound.
Mechanism of Catalysis in Asymmetric Synthesis
N-Benzylcinchoninium chloride functions as a chiral phase-transfer catalyst by forming a chiral ion pair with a prochiral nucleophile in the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where it reacts with the electrophile. The steric and electronic properties of the catalyst create a highly organized transition state that favors the formation of one enantiomer of the product.
The diagram below illustrates the general catalytic cycle for an asymmetric alkylation reaction.
Caption: Catalytic cycle of N-Benzylcinchoninium chloride in asymmetric alkylation.
Applications in Asymmetric Synthesis
N-Benzylcinchoninium chloride has been successfully employed in a variety of asymmetric reactions, demonstrating its versatility as a chiral phase-transfer catalyst.
Asymmetric Alkylation of Glycine Derivatives
A significant application of N-Benzylcinchoninium chloride and its derivatives is in the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a key step in the synthesis of α-amino acids.[7][8][9] The catalyst facilitates the formation of a chiral enolate ion pair, which then reacts with various alkyl halides to produce the corresponding α-alkylated amino acid precursors with high enantioselectivity.
Experimental Workflow: Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using N-Benzylcinchoninium chloride.
A study by Zhang et al. demonstrated the high efficiency of a cinchonine-derived catalyst in the enantioselective alkylation of N-(diphenylmethylene) glycine tert-butyl ester with various alkyl halides, achieving enantiomeric excesses of 94–99% and yields of 82–92%.[7]
Asymmetric Michael Additions
N-Benzylcinchoninium chloride is also an effective catalyst for asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.[3] The catalyst activates the Michael donor through the formation of a chiral ion pair, which then adds to the Michael acceptor in a stereocontrolled manner.
Other Asymmetric Transformations
The utility of N-Benzylcinchoninium chloride extends to other enantioselective reactions, including:
-
Hydrolysis of enol esters[3]
-
Asymmetric 6π electrocyclization for the synthesis of functionalized indolines[3]
-
Alkylation of monosubstituted indolinones[3]
-
Asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds[3]
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling N-Benzylcinchoninium chloride. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Benzylcinchoninium chloride is a highly effective and versatile chiral phase-transfer catalyst with broad applications in asymmetric synthesis. Its straightforward preparation from the readily available cinchona alkaloid, cinchonine, coupled with its ability to induce high enantioselectivity in a variety of important chemical transformations, makes it a valuable tool for chemists in both academic and industrial research. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, offering a solid foundation for its successful implementation in the laboratory.
References
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Synthesis of (-)-N-benzylcinchonidinium chloride. (n.d.). NOP. Retrieved from [Link]
- He, W., Wang, Q., Wang, Q., Zhang, B., Sun, X., & Zhang, S. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Synlett, 2009(8), 1311-1314. DOI: 10.1055/s-0029-1216736
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Supporting Information. (n.d.). Retrieved from [Link]
- Maruoka, K. (2003). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Proceedings of the Japan Academy, Series B, 79(7), 181-189.
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Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino)‐3‐Phenylpropanoic Acid tert‐Butyl Ester. (2025). ResearchGate. Retrieved from [Link]
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Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. Retrieved from [Link]
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Alkylation of N‐(diphenylmethylene)glycine t‐butyl ester. (n.d.). ResearchGate. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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α-Alkylation catalyzed by Cinchonine Derivative. (n.d.). Buchler GmbH. Retrieved from [Link]
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Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL. Retrieved from [Link]
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N-Benzylcinchoninium chloride | C26H29ClN2O | CID 13095480. (n.d.). PubChem. Retrieved from [Link]
- Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (2018). Mini-Reviews in Organic Chemistry, 15(3), 236-245.
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A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. (2025). ResearchGate. Retrieved from [Link]
- Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. (2012).
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega, 8(33), 30282-30294.
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